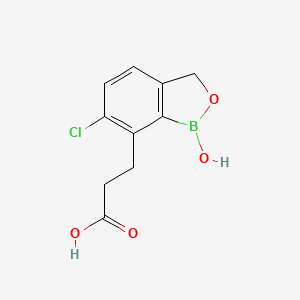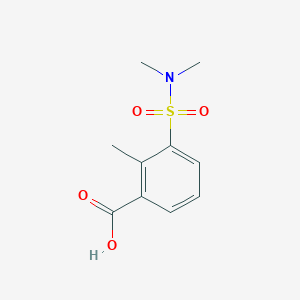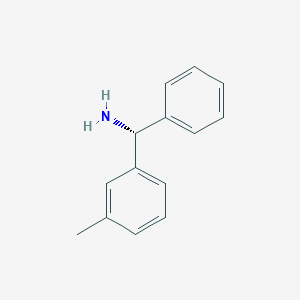![molecular formula C22H15N3O3S B13147201 1-Amino-4-[(1,3-benzothiazol-2-yl)amino]-2-methoxyanthracene-9,10-dione CAS No. 62593-05-9](/img/structure/B13147201.png)
1-Amino-4-[(1,3-benzothiazol-2-yl)amino]-2-methoxyanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-4-[(1,3-benzothiazol-2-yl)amino]-2-methoxyanthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family. This compound is characterized by the presence of an anthracene-9,10-dione core, substituted with an amino group at position 1, a methoxy group at position 2, and a benzothiazol-2-ylamino group at position 4. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-[(1,3-benzothiazol-2-yl)amino]-2-methoxyanthracene-9,10-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Anthraquinone Core: The anthraquinone core can be synthesized through the Friedel-Crafts acylation of anthracene with phthalic anhydride, followed by oxidation to yield anthraquinone.
Introduction of the Methoxy Group: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group, such as a halide.
Amination: The amino group can be introduced through a nucleophilic substitution reaction using ammonia or an amine.
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the condensation of 2-aminobenzenethiol with a suitable aldehyde or ketone.
Coupling Reaction: The final step involves the coupling of the benzothiazole derivative with the anthraquinone derivative through an amination reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of catalysts, alternative solvents, and optimized reaction conditions such as temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
1-Amino-4-[(1,3-benzothiazol-2-yl)amino]-2-methoxyanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroquinones or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino and methoxy groups.
Condensation: The compound can participate in condensation reactions to form larger, more complex molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halides, acids, and bases.
Condensation: Common reagents include aldehydes, ketones, and acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can yield hydroquinones. Substitution reactions can yield various substituted derivatives, and condensation reactions can yield larger, more complex molecules.
Wissenschaftliche Forschungsanwendungen
1-Amino-4-[(1,3-benzothiazol-2-yl)amino]-2-methoxyanthracene-9,10-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Organic Synthesis: The compound is used as an intermediate in the synthesis of other complex organic molecules.
Material Science: The compound is studied for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound is used in various biological assays to study its effects on cellular processes and pathways.
Wirkmechanismus
The mechanism of action of 1-Amino-4-[(1,3-benzothiazol-2-yl)amino]-2-methoxyanthracene-9,10-dione depends on its specific application. In medicinal chemistry, the compound may exert its effects through the following mechanisms:
Molecular Targets: The compound may target specific proteins, enzymes, or receptors involved in disease processes.
Pathways Involved: The compound may modulate specific cellular pathways, such as apoptosis, cell cycle regulation, or signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
1-Amino-4-[(1,3-benzothiazol-2-yl)amino]-2-methoxyanthracene-9,10-dione can be compared with other similar compounds, such as:
1-Amino-4-[(1,3-benzothiazol-2-yl)amino]anthracene-9,10-dione: This compound lacks the methoxy group at position 2, which may affect its chemical reactivity and biological activity.
1-Amino-4-[(1,3-benzothiazol-2-yl)amino]-2-hydroxyanthracene-9,10-dione: This compound has a hydroxy group instead of a methoxy group at position 2, which may affect its solubility and reactivity.
1-Amino-4-[(1,3-benzothiazol-2-yl)amino]-2-chloroanthracene-9,10-dione: This compound has a chloro group instead of a methoxy group at position 2, which may affect its chemical reactivity and biological activity.
The unique structure of this compound, particularly the presence of the methoxy group, may confer specific properties that make it distinct from these similar compounds.
Eigenschaften
CAS-Nummer |
62593-05-9 |
|---|---|
Molekularformel |
C22H15N3O3S |
Molekulargewicht |
401.4 g/mol |
IUPAC-Name |
1-amino-4-(1,3-benzothiazol-2-ylamino)-2-methoxyanthracene-9,10-dione |
InChI |
InChI=1S/C22H15N3O3S/c1-28-15-10-14(25-22-24-13-8-4-5-9-16(13)29-22)17-18(19(15)23)21(27)12-7-3-2-6-11(12)20(17)26/h2-10H,23H2,1H3,(H,24,25) |
InChI-Schlüssel |
SQCHFFCVGKABEQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C(=C1)NC3=NC4=CC=CC=C4S3)C(=O)C5=CC=CC=C5C2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


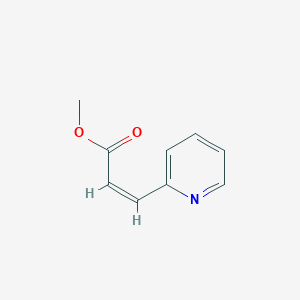
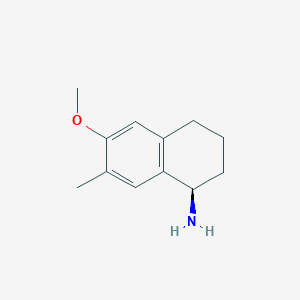

![2,6-Dimethyl-4H-furo[3,2-c]pyran-4-one](/img/structure/B13147143.png)
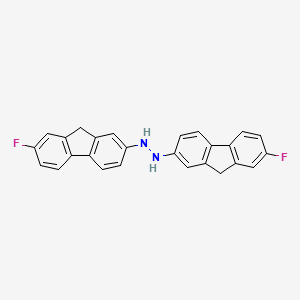
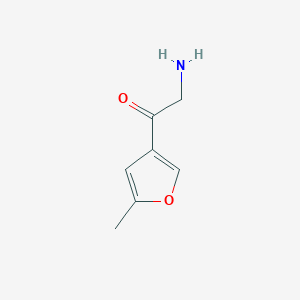
![[1,1'-Biphenyl]-2,2'-diol, 3,3'-bis(1,1-dimethylethyl)-5,5'-dimethyl-](/img/structure/B13147166.png)

